5,5'-butane-1,4-diylbis[4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]
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Overview
Description
4-(4-CHLOROPHENYL)-5-{4-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]BUTYL}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenyl, triazole, and thione
Preparation Methods
The synthesis of 4-(4-CHLOROPHENYL)-5-{4-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]BUTYL}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives, triazole precursors, and thione sources. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to thiol or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
4-(4-CHLOROPHENYL)-5-{4-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]BUTYL}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of triazole and thione groups allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other triazole and thione derivatives, such as:
- 4-(4-Chlorophenyl)piperidin-4-ol
- 4-(2-(2-Chlorophenyl)-4-((4-Chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
- 4-Chloro-4-fluorobutyrophenone These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 4-(4-CHLOROPHENYL)-5-{4-[4-(4-CHLOROPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]BUTYL}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE lies in its combination of chlorophenyl, triazole, and thione groups, which confer distinct chemical reactivity and potential applications .
Properties
Molecular Formula |
C20H18Cl2N6S2 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[4-[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]butyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H18Cl2N6S2/c21-13-5-9-15(10-6-13)27-17(23-25-19(27)29)3-1-2-4-18-24-26-20(30)28(18)16-11-7-14(22)8-12-16/h5-12H,1-4H2,(H,25,29)(H,26,30) |
InChI Key |
FDYAQTZPDDVWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CCCCC3=NNC(=S)N3C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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